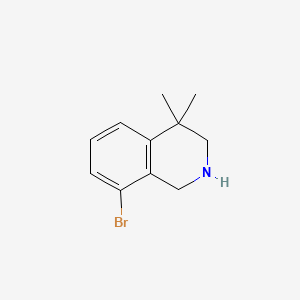

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

描述

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of a bromine atom at the 8th position and two methyl groups at the 4th position on the tetrahydroisoquinoline skeleton

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the 8th position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or selenium dioxide, to form corresponding nitrones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, selenium dioxide.

Reduction: Lithium aluminum hydride.

Substitution: Sodium azide, potassium cyanide.

Major Products:

Oxidation: Formation of nitrones or other oxidized derivatives.

Reduction: Reduced forms of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. As a secondary amine, it can form salts with strong acids and participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

相似化合物的比较

1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but without the bromine and methyl substitutions.

8-Bromo-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline: A closely related compound with an additional fluorine atom at the 7th position.

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline: A similar compound lacking the bromine atom.

Uniqueness: 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both bromine and methyl groups, which confer distinct chemical and biological properties

生物活性

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry and its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and research findings.

- Molecular Formula: C₉H₁₀BrN

- Molecular Weight: 276.60 g/mol

- Structure: The compound features a tetrahydroisoquinoline core with a bromine atom at the 8-position and two methyl groups at the 4-position. These structural characteristics contribute to its unique chemical behavior and potential biological activity.

The precise targets and mechanisms of action for this compound are not fully elucidated. However, it is known to interact with various enzymes and receptors:

- Enzyme Interaction: The compound has been shown to modulate cytochrome P450 enzyme activities. Depending on the isoform involved and the biochemical context, it can either inhibit or activate these enzymes.

- Cell Signaling Pathways: It influences critical signaling pathways such as the MAPK/ERK pathway, which plays a significant role in cell proliferation and survival.

Biological Activities

Research indicates several notable biological activities associated with this compound:

Anticancer Activity

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Viability Assays: In vitro studies have shown that treatment with this compound results in decreased viability in cancer cell lines such as MCF-7 (breast cancer) and others .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential:

- Minimum Inhibitory Concentration (MIC): Research indicates that it possesses activity against certain bacterial strains. For example, MIC values have been reported in the range comparable to standard antibiotics .

Neuroprotective Effects

Given its structural similarity to other neuroactive compounds:

- Potential Applications: There is ongoing research into its neuroprotective properties and its potential use in treating neurodegenerative diseases.

Biochemical Analysis

A detailed biochemical analysis of this compound reveals its impact on various cellular processes:

- Oxidation and Reduction Reactions: The compound participates in redox reactions leading to the formation of nitrones or other oxidized derivatives.

Case Studies

Several studies have highlighted the biological activity of this compound:

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves bromination of a pre-functionalized tetrahydroisoquinoline precursor. A two-step approach is common:

Bromination : Use elemental bromine (Br₂) or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetic acid under controlled temperatures (0–25°C). For regioselective bromination at the 8-position, directing groups (e.g., methoxy) may be employed .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Reaction parameters (temperature, stoichiometry, and catalyst) significantly impact yield. For example, PdCl₂-catalyzed coupling in achieved >75% yield for a brominated analog .

Table 1: Comparison of Bromination Methods

| Brominating Agent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Br₂ | CH₂Cl₂ | 0–25°C | 60–70 | |

| NBS | AcOH | 25°C | 75–85 |

Q. What characterization techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., 8-bromo vs. 6-bromo isomers). The 4,4-dimethyl group appears as a singlet for two equivalent methyl groups (~1.2–1.5 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₅BrN, expected m/z 240.04) .

- HPLC-PDA : Quantifies purity (>98% for pharmaceutical-grade studies) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4,4-dimethyl and 8-bromo substituents influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The 4,4-dimethyl group introduces steric hindrance, limiting nucleophilic attack at the adjacent nitrogen. Meanwhile, the 8-bromo substituent acts as an electron-withdrawing group, polarizing the aromatic ring and directing electrophiles to meta/para positions. For example:

- SNAr Reactions : Fluoride displacement of bromine (e.g., using KF/18-crown-6) proceeds slower compared to non-methylated analogs due to steric constraints .

- Cross-Coupling : Suzuki-Miyaura reactions require bulky ligands (e.g., XPhos) to mitigate steric interference from dimethyl groups .

Table 2: Substituent Effects on Reactivity

| Reaction Type | Steric Impact (4,4-dimethyl) | Electronic Impact (8-Br) | Outcome |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | High (slower kinetics) | EWG (directs meta/para) | Reduced yield without optimized ligands |

Q. What strategies resolve contradictions in biological activity data across studies on brominated tetrahydroisoquinolines?

Methodological Answer: Discrepancies often arise from structural analogs (e.g., 8-bromo vs. 6-bromo isomers) or assay variability. Strategies include:

- Comparative SAR Studies : Test 8-Bromo-4,4-dimethyl-THIQ alongside analogs (e.g., 8-chloro or 5-fluoro derivatives) to isolate substituent effects .

- Standardized Assays : Use cell lines with consistent receptor expression (e.g., HEK293 for GPCR studies) and control for batch-to-batch compound purity .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like σ-receptors, explaining divergent IC₅₀ values .

Q. How can researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

- Accelerated Degradation : Expose the compound to stressors (40°C/75% RH for 4 weeks) and monitor decomposition via HPLC.

- Light Sensitivity : UV-vis spectroscopy tracks photodegradation; store in amber vials if λmax < 400 nm .

- Oxidative Stability : Add antioxidants (e.g., BHT) to solutions and test under O₂ atmosphere .

Table 3: Stability Data Under Stress Conditions

| Condition | Degradation Products | % Purity Loss (28 days) |

|---|---|---|

| 40°C/75% RH | De-brominated byproduct | 12% |

| UV Light (254 nm) | Ring-opening adducts | 25% |

Q. What synthetic methodologies enable functionalization of this compound for SAR studies?

Methodological Answer:

- Palladium-Catalyzed Cross-Coupling : Suzuki (aryl boronic acids) or Sonogashira (alkynes) reactions replace bromine with diverse groups (e.g., -CF₃, -CH₂CH₃) .

- Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) at the 5-position, followed by reduction to amines .

- Reductive Amination : Introduce side chains at the 1-position using aldehydes/NaBH₃CN .

属性

IUPAC Name |

8-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-11(2)7-13-6-8-9(11)4-3-5-10(8)12/h3-5,13H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAZVIVENNJMRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=CC=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745183 | |

| Record name | 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203682-59-0 | |

| Record name | 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。